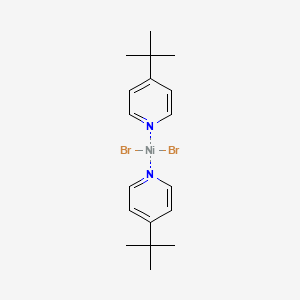![molecular formula C17H18N2O2 B13897267 4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic Acid CAS No. 210694-05-6](/img/structure/B13897267.png)
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by a fused ring system containing nitrogen atoms. The presence of the naphthyridine core in this compound imparts unique chemical and biological properties, making it of significant interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid typically involves multicomponent reactions (MCRs) and metal-catalyzed processes. One common method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the naphthyridine core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale MCRs using substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate derivatives in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the naphthyridine core.
Reduction: Reduced forms of the naphthyridine core.
Substitution: Substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Wirkmechanismus
The mechanism of action of 4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The naphthyridine core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways, reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Naphthyridines: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms.
1,5-Naphthyridines: These compounds also have a fused ring system with nitrogen atoms but exhibit different chemical reactivity and biological activities.
Uniqueness
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid is unique due to its specific substitution pattern and the presence of the benzoic acid moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
210694-05-6 |
|---|---|
Molekularformel |
C17H18N2O2 |
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C17H18N2O2/c20-17(21)14-6-3-12(4-7-14)5-9-15-10-8-13-2-1-11-18-16(13)19-15/h3-4,6-8,10H,1-2,5,9,11H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
VIINUIVVPDAAMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(NC1)N=C(C=C2)CCC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 5-aminobicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13897202.png)
![Thieno[3,2-b]pyridine;hydrochloride](/img/structure/B13897209.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)



![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)

![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)


